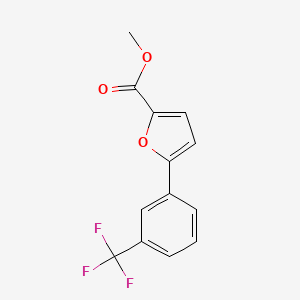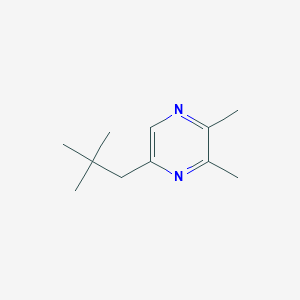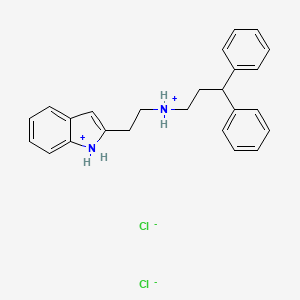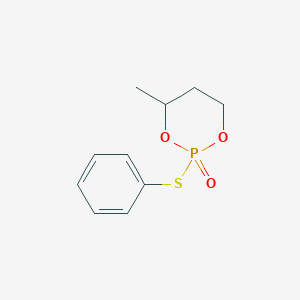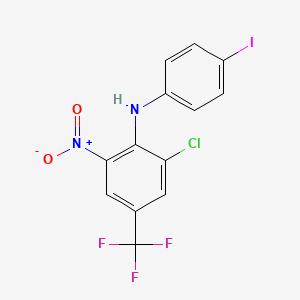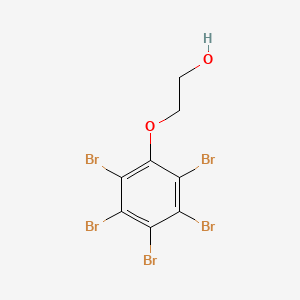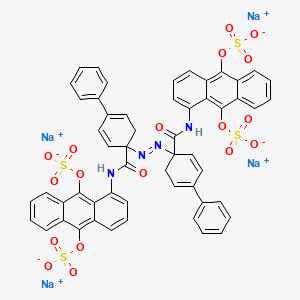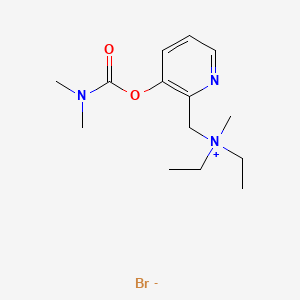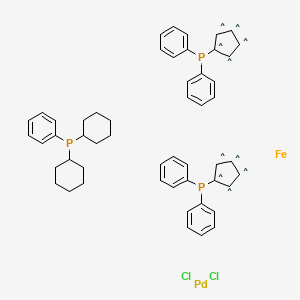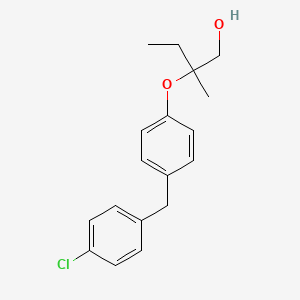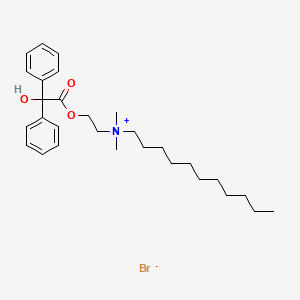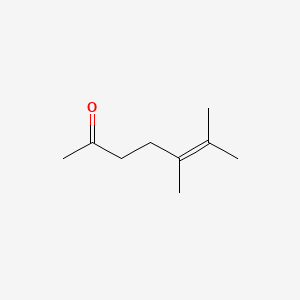
5-Hepten-2-one, 5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylhept-5-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond between the fifth and sixth carbon atoms and methyl groups attached to the fifth and sixth carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Dimethylhept-5-en-2-one can be synthesized through several methods. One common method involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form the desired product . Another method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide and selenium dioxide .
Industrial Production Methods
In industrial settings, 5,6-Dimethylhept-5-en-2-one is often produced through the Darzens reaction due to its efficiency and scalability. The reaction requires specific conditions, including the use of alkylation with chloro acetic esters, followed by hydrolysis and decarboxylation .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens or other electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
5,6-Dimethylhept-5-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 5,6-Dimethylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: Similar in structure but lacks the additional methyl group at the sixth carbon.
2,6-Dimethyl-5-hepten-2-ol: An alcohol derivative with similar structural features.
Uniqueness
5,6-Dimethylhept-5-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and methyl groups contribute to its reactivity and applications in various fields .
Properties
CAS No. |
687-68-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
5,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8(3)5-6-9(4)10/h5-6H2,1-4H3 |
InChI Key |
HASNVACCRLSDMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


